3-Chloro-N-(2-fluorobenzyl)-2-methylaniline
Description
Structural Classification and Nomenclature within Substituted Aniline (B41778) Derivatives
From a structural standpoint, 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline is classified as a secondary amine and a highly substituted aniline derivative. The core of the molecule is 2-methylaniline (commonly known as o-toluidine). This core is further modified with two substituents on the aromatic ring: a chlorine atom at the 3-position and a methyl group at the 2-position. The nitrogen atom of the aniline is functionalized with a 2-fluorobenzyl group, making it an N-substituted aniline.
The systematic IUPAC name for this compound is 3-Chloro-N-[(2-fluorophenyl)methyl]-2-methylaniline . Its structure combines features from three distinct chemical precursors: 3-chloro-2-methylaniline (B42847), and 2-fluorobenzyl alcohol or a halide derivative.
| Identifier | Value |
|---|---|
| Molecular Formula | C14H13ClFN |
| Molecular Weight | 249.71 g/mol |
| CAS Number | 1040321-18-3 chemsrc.com |
Overview of its Position as a Key Intermediate in Organic Synthesis
While specific, large-scale applications of this compound are not extensively documented in public literature, its role as a key intermediate can be inferred from the significance of its precursor, 3-chloro-2-methylaniline. The parent compound, 3-chloro-2-methylaniline, is an important industrial intermediate. patsnap.comguidechem.com It is utilized in the pesticide industry for the production of the selective herbicide quinclorac (B55369), which is effective for controlling weeds in rice fields. guidechem.comgoogle.com Furthermore, it serves as a precursor in the dye industry for synthesizing products such as dye DB-50. patsnap.comguidechem.com
The synthesis of this compound involves the N-alkylation of this valuable precursor. The addition of the 2-fluorobenzyl moiety introduces a structural element commonly found in pharmacologically active compounds and advanced agrochemicals. Therefore, this compound is positioned as an advanced intermediate, likely synthesized for use in discovery chemistry or as a building block in the creation of complex, high-value molecules for the pharmaceutical or specialized chemical industries.
Historical Context and Evolution of Research on Related N-Benzyl Anilines
The synthesis of N-benzyl anilines, the class of compounds to which this compound belongs, has evolved significantly over the decades.
Early and classical methods for preparing N-benzylated anilines often involved the direct reaction of a primary or secondary aniline with a benzyl (B1604629) halide. dergipark.org.tr While straightforward, these methods frequently suffer from a lack of selectivity, leading to mixtures of mono- and di-substituted products (secondary and tertiary amines), which necessitates challenging purification steps. dergipark.org.tr An alternative two-step classical approach involves the condensation of an aniline with benzaldehyde (B42025) to form a Schiff base, which is subsequently reduced to yield the desired N-benzylaniline. dergipark.org.tr
The limitations of these early methods spurred the development of more sophisticated and efficient synthetic strategies. The advent of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provided powerful tools for forming C–N bonds with greater control and substrate scope. beilstein-journals.orgnih.gov These reactions typically use palladium or copper catalysts to couple aryl halides or sulfonates with amines. beilstein-journals.orgnih.gov
More recently, research has focused on greener and more atom-economical processes. One of the most significant advancements is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This strategy allows for the N-alkylation of amines using alcohols as the alkylating agents, with water being the only byproduct. nih.gov These reactions are often catalyzed by precious metals like ruthenium or, increasingly, by complexes of more earth-abundant metals such as manganese. nih.govresearchgate.net In parallel, catalyst- and additive-free methods have also been developed for specific substrates, proceeding through pathways like imine condensation–isoaromatization, which further highlights the ongoing innovation in the synthesis of this important class of compounds. beilstein-journals.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-[(2-fluorophenyl)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN/c1-10-12(15)6-4-8-14(10)17-9-11-5-2-3-7-13(11)16/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNMSRPPRZCPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro N 2 Fluorobenzyl 2 Methylaniline
Strategies for N-Alkylation with 2-Fluorobenzyl Halides
The final step in the synthesis involves the alkylation of the 3-chloro-2-methylaniline (B42847) precursor. This can be accomplished through various pathways, each with distinct advantages concerning reaction conditions, reagent availability, and substrate scope.
Direct N-alkylation is a classical and straightforward method for forming the C-N bond. This approach involves the reaction of 3-chloro-2-methylaniline with a 2-fluorobenzyl halide (such as 2-fluorobenzyl bromide or chloride). The reaction is typically facilitated by a base to neutralize the hydrogen halide byproduct generated during the reaction. Common bases include inorganic carbonates like potassium carbonate (K2CO3) or organic amines. The nucleophilic nitrogen of the aniline (B41778) attacks the electrophilic benzylic carbon of the 2-fluorobenzyl halide, displacing the halide and forming the desired product. A potential challenge with this method is the possibility of over-alkylation, leading to the formation of a tertiary amine, although this is generally less problematic with secondary aniline formation.
Reductive amination offers an alternative and highly efficient route that avoids the use of alkyl halides. This pathway involves a two-step, one-pot reaction between 3-chloro-2-methylaniline and 2-fluorobenzaldehyde.
Imine Formation: The amine and aldehyde first react to form a Schiff base (imine) intermediate, with the elimination of a water molecule.
Reduction: The resulting imine is then reduced in situ to the corresponding secondary amine.
A wide variety of reducing agents can be employed, from complex metal hydrides like sodium borohydride (NaBH4) and sodium triacetoxyborohydride (STAB), to catalytic hydrogenation. organic-chemistry.org The use of hydrosilanes in the presence of ruthenium catalysts has also been shown to be effective for the reductive amination of aldehydes with anilines, tolerating a wide range of functional groups including halogens. researchgate.net
Modern synthetic chemistry has seen the rise of palladium-catalyzed reactions for C-N bond formation. chemrxiv.org These methods are valued for their efficiency, mild reaction conditions, and broad substrate scope. acs.org For a structure like 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline, a relevant palladium-catalyzed approach is the N-alkylation of the amine using 2-fluorobenzyl alcohol through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. mdma.ch In this process, the palladium catalyst temporarily oxidizes the alcohol to the corresponding aldehyde (2-fluorobenzaldehyde), which then forms an imine with 3-chloro-2-methylaniline. The catalyst then utilizes the hydrogen captured during the oxidation step to reduce the imine to the final product, regenerating the catalyst and producing only water as a byproduct. mdma.ch This method is considered a green chemistry alternative as it avoids the pre-formation of aldehydes or the use of alkyl halides. mdma.ch
Table 1: Comparison of N-Alkylation Strategies
| Methodology | Reactants | Key Reagents/Catalysts | Byproducts | Key Advantages |
|---|---|---|---|---|
| Direct N-Alkylation | 3-Chloro-2-methylaniline + 2-Fluorobenzyl Halide | Base (e.g., K2CO3, Et3N) | Halide Salt | Straightforward, simple reagents. |
| Reductive Amination | 3-Chloro-2-methylaniline + 2-Fluorobenzaldehyde | Reducing Agent (e.g., NaBH4, H2/Catalyst, Silanes) | Water | High efficiency, avoids alkyl halides. organic-chemistry.org |
| Palladium-Catalyzed | 3-Chloro-2-methylaniline + 2-Fluorobenzyl Alcohol | Palladium Catalyst (e.g., Pd/C, Pd/Fe2O3) | Water | Green, atom-economical, uses stable alcohols. chemrxiv.orgmdma.ch |
Synthesis of Key Precursors
3-Chloro-2-methylaniline is an important intermediate that can be synthesized from o-nitrotoluene. The process typically involves two main steps: chlorination followed by reduction.
Chlorination of o-Nitrotoluene: The starting material, o-nitrotoluene, is chlorinated to introduce a chlorine atom onto the aromatic ring. This reaction, often catalyzed by ferric chloride (FeCl3), yields 6-chloro-2-nitrotoluene as the primary intermediate. guidechem.comchemicalbook.com
Reduction of the Nitro Group: The nitro group of 6-chloro-2-nitrotoluene is then reduced to an amine group. Several reduction methods are well-documented:
Metal-Acid Reduction: A classic and high-yielding method involves the use of a metal, such as finely divided iron, in the presence of an acid like hydrochloric acid (HCl). guidechem.comchemicalbook.comprepchem.com This method has been reported to produce 3-chloro-2-methylaniline with yields of approximately 94%. prepchem.com
Catalytic Hydrogenation: The reduction can be achieved via catalytic hydrogenation using catalysts like Raney nickel. guidechem.compatsnap.com This method is effective but can sometimes be complicated by catalyst poisoning. patsnap.com
Sulfide Reduction: Another approach uses polysulfides, such as sodium polysulfide, which can selectively reduce the nitro group in the presence of the chloro substituent. patsnap.comgoogle.com
Table 2: Selected Methods for the Synthesis of 3-Chloro-2-methylaniline
| Starting Material | Method | Key Reagents | Reported Yield | Reference |
|---|---|---|---|---|
| 1-Chloro-2-methyl-3-nitrobenzene | Iron Reduction | Iron powder, Hydrochloric acid | ~94% | prepchem.com |
| 6-Chloro-2-nitrotoluene | Iron Reduction | Iron powder, Hydrochloric acid | - | guidechem.comchemicalbook.com |
| 6-Chloro-2-nitrotoluene | Catalytic Hydrogenation | Raney Nickel, H2 | Up to 87% | patsnap.com |
| 6-Chloro-2-nitrotoluene | Polysulfide Reduction | Sodium polysulfide, Ammonium salt | High | patsnap.comgoogle.com |
The second key precursor, a 2-fluorobenzyl halide, serves as the alkylating agent. These compounds are typically synthesized from 2-fluorotoluene or 2-fluorobenzyl alcohol.
From 2-Fluorotoluene: The most direct method is the free-radical halogenation of the methyl group of 2-fluorotoluene. For instance, 2-fluorobenzyl bromide can be synthesized via the reaction of 2-fluorotoluene with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). google.com
From 2-Fluorobenzyl Alcohol: Alternatively, 2-fluorobenzyl alcohol can be converted into the corresponding halide. The use of thionyl chloride (SOCl2) is a standard method for producing 2-fluorobenzyl chloride, while phosphorus tribromide (PBr3) can be used to generate 2-fluorobenzyl bromide. youtube.com
Optimization of Reaction Conditions and Yields
The solvent plays a multifaceted role in the N-alkylation of anilines, influencing the solubility of reactants, the rate of reaction, and the selectivity towards mono-alkylation versus di-alkylation. The choice of an appropriate solvent can be critical for achieving high yields of the desired product. Aprotic solvents are often more efficient than protic solvents for N-alkylation reactions. tsijournals.com
Ionic liquids (ILs) have emerged as a green alternative to volatile organic solvents in N-alkylation reactions. rsc.org Studies have shown that the use of ILs can lead to increased conversions and selectivities. rsc.org For instance, in the N-methylation of aniline, high selectivity was observed in dichloromethane, albeit with very low conversion, while dimethyl sulfoxide (DMSO) exclusively yielded the dialkylation product. rsc.org In contrast, certain ionic liquids facilitated high conversions and selectivity towards the mono-alkylated product. rsc.org The nature of the ionic liquid itself also plays a significant role; for example, [bmim][Tf2N] and [bmim][PF6] were found to be effective for achieving high conversions and selectivity in N-methylation. rsc.org
The following interactive table summarizes the effect of different solvents on the N-alkylation of anilines, based on findings from related studies.
| Solvent | General Effect on N-Alkylation | Selectivity (Mono- vs. Di-alkylation) |
|---|---|---|
| Dichloromethane | Low conversion | High selectivity for mono-alkylation rsc.org |
| Dimethyl Sulfoxide (DMSO) | High conversion | Favors di-alkylation rsc.org |
| Acetonitrile | Moderate conversion | Mixture of mono- and di-alkylation rsc.org |
| Toluene | Commonly used, moderate to good yields | Generally good selectivity for mono-alkylation |
| Ionic Liquids (e.g., [bmim][PF6]) | Improved product recovery, increased conversions rsc.org | High selectivity for mono-alkylation rsc.org |
The use of a catalyst is often essential to facilitate the N-alkylation of anilines, particularly for less reactive substrates or when using less reactive alkylating agents like alcohols. A variety of catalyst systems have been developed, ranging from traditional mineral acids to sophisticated transition metal complexes.
Transition Metal Catalysts:
Ruthenium and Iridium Complexes: N-heterocyclic carbene (NHC) complexes of iridium(III) and ruthenium(II) have been investigated for the N-alkylation of aniline derivatives with benzyl (B1604629) alcohols. nih.gov Iridium(III) complexes were generally found to be more effective than their ruthenium(II) counterparts in these reactions. nih.gov The catalytic cycle is believed to involve the formation of a metal-hydride species. nih.govacs.org
Manganese Pincer Complexes: Earth-abundant and less toxic manganese pincer complexes have been shown to be effective catalysts for the selective N-alkylation of amines with alcohols. nih.gov These catalysts can achieve mono-alkylation of various substituted anilines with a range of alcohols in good yields. nih.gov
Copper-Chromite Catalysts: Copper-chromite catalysts have been utilized for the N-alkylation of aniline, demonstrating the utility of non-precious metal catalysts. tsijournals.com
Metal-Free Catalysis: In some cases, N-alkylation can proceed without a metal catalyst. For instance, a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported through an imine condensation–isoaromatization approach. beilstein-journals.org
The following interactive table provides an overview of different catalyst systems used in N-alkylation reactions.
| Catalyst Type | Examples | Key Features |
|---|---|---|
| Iridium Complexes | NHC–Ir(III) complexes nih.gov | High efficiency in N-alkylation with alcohols. nih.gov |
| Ruthenium Complexes | NHC–Ru(II) complexes nih.govresearchgate.net | Effective for N-alkylation, though sometimes less active than Iridium. nih.gov |
| Manganese Complexes | PNP manganese pincer complexes nih.gov | Utilizes an earth-abundant, non-noble metal. nih.gov |
| Copper-Based Catalysts | Copper-chromite tsijournals.com | A non-precious metal catalyst option. tsijournals.com |
| Metal-Free Systems | Reaction proceeds via imine condensation–isoaromatization beilstein-journals.org | Avoids the use of metal catalysts. beilstein-journals.org |
For the industrial-scale synthesis of this compound, optimizing temperature and pressure is critical for maximizing throughput, ensuring safety, and minimizing costs.
Temperature: The reaction temperature significantly affects the rate of N-alkylation. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can promote the formation of byproducts, such as the di-alkylated product, and can lead to decomposition of the reactants or products. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining high selectivity. For many N-alkylation reactions of anilines, temperatures in the range of 80-120°C are often employed. nih.govnih.gov
Pressure: While many N-alkylation reactions are carried out at atmospheric pressure, in some cases, particularly when using gaseous reactants or when the reaction involves a significant change in volume, pressure can be a key parameter. For catalytic hydrogenations, which can be a related process, hydrogen pressure is a critical factor influencing the reaction rate and efficiency. researchgate.net For the N-alkylation with a benzyl halide, the reaction is typically not highly sensitive to pressure, and performing the reaction at atmospheric pressure is often the most practical and economical approach for industrial production.
The optimization of these parameters for industrial scalability would typically involve a Design of Experiments (DoE) approach to systematically study the effects of temperature, pressure, reactant concentrations, and catalyst loading to identify the conditions that provide the highest yield of the desired product in the shortest time, with the highest purity and lowest cost.
Green Chemistry Approaches in the Synthesis of N-Benzylated Anilines
The principles of green chemistry are increasingly being applied to the synthesis of N-benzylated anilines to develop more environmentally benign and sustainable processes. Key areas of focus include the use of greener solvents, alternative alkylating agents, and more efficient and recyclable catalysts.
Alternative Solvents: As previously mentioned, ionic liquids are being explored as greener alternatives to volatile organic solvents due to their low vapor pressure, thermal stability, and potential for recyclability. rsc.org Water has also been investigated as a solvent for N-alkylation reactions, offering significant environmental benefits. researchgate.net
Alternative Alkylating Agents: The use of benzyl alcohols as alkylating agents in place of benzyl halides is a key green chemistry strategy. nih.govnih.govresearchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology generates water as the only byproduct, making the process highly atom-economical. tsijournals.com
Catalyst Development: A major focus in green chemistry is the development of catalysts based on earth-abundant and non-toxic metals, such as manganese nih.gov and copper tsijournals.com, to replace precious metal catalysts like palladium, rhodium, and iridium. Furthermore, the development of heterogeneous catalysts is of great interest as they can be easily separated from the reaction mixture and recycled, reducing waste and catalyst cost. epa.govresearchgate.net
Energy Efficiency: The use of alternative energy sources, such as visible light, to promote N-alkylation reactions at room temperature represents a significant advancement in green synthesis. nih.gov This approach can reduce the energy consumption associated with heating reactions.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro N 2 Fluorobenzyl 2 Methylaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline, revealing the chemical environment, connectivity, and spatial relationships of the hydrogen, carbon, and fluorine atoms within the molecule.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the 3-chloro-2-methylaniline (B42847) ring are expected to appear as a complex multiplet or as distinct doublets and triplets in the range of δ 6.5-7.2 ppm. The methyl group attached to this ring would likely present as a sharp singlet around δ 2.1-2.3 ppm.
The protons of the 2-fluorobenzyl group will also produce characteristic signals. The aromatic protons on this ring are anticipated to resonate between δ 7.0 and 7.5 ppm, with their multiplicities influenced by both proton-proton and proton-fluorine couplings. The methylene (B1212753) (CH₂) bridge connecting the nitrogen to the fluorobenzyl ring is expected to appear as a doublet around δ 4.3-4.5 ppm, split by the adjacent N-H proton. The N-H proton itself would likely be observed as a broad singlet or a triplet (due to coupling with the CH₂ group) in the region of δ 4.0-5.0 ppm, with its chemical shift being sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H (3-chloro-2-methylaniline) | 6.5-7.2 | Multiplet |
| Methyl H (CH₃) | 2.1-2.3 | Singlet |
| Aromatic H (2-fluorobenzyl) | 7.0-7.5 | Multiplet |
| Methylene H (CH₂) | 4.3-4.5 | Doublet |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton. The 3-chloro-2-methylaniline portion of the molecule is expected to show signals for its six aromatic carbons and one methyl carbon. The carbon bearing the methyl group and the carbon bonded to the nitrogen would be significantly influenced by these substituents. The carbon atom attached to the chlorine will also have a characteristic chemical shift.
For the 2-fluorobenzyl moiety, the six aromatic carbons will exhibit distinct resonances, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant. The other aromatic carbons in this ring will show smaller, multi-bond C-F couplings. The methylene bridge carbon is anticipated to resonate in the aliphatic region, typically around δ 45-55 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C (3-chloro-2-methylaniline) | 110-150 |
| Methyl C (CH₃) | 15-20 |
| Aromatic C (2-fluorobenzyl) | 115-165 (with C-F coupling) |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
To unambiguously assign the proton and carbon signals and to map the intricate connectivity within the molecule, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be crucial for assigning the protons within each aromatic ring and for confirming the coupling between the N-H proton and the methylene (CH₂) protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.
Fluorine-19 NMR (¹⁹F NMR) for Characterization of the Fluorine Environment
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the fluorine-containing part of the molecule. The spectrum for this compound is expected to show a single resonance for the fluorine atom on the benzyl (B1604629) ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the ortho, meta, and para protons on the same ring, providing further confirmation of the substitution pattern.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule's functional groups, which aids in structural confirmation.
Identification of Characteristic Functional Group Vibrations (N-H, C-Cl, C-F, Aromatic C-H)
The vibrational spectra of this compound would be characterized by several key absorption bands:
N-H Stretch: A moderate to weak absorption band is expected in the region of 3350-3450 cm⁻¹ in the IR spectrum, corresponding to the N-H stretching vibration of the secondary amine.
Aromatic C-H Stretch: Multiple sharp bands would appear above 3000 cm⁻¹, characteristic of the C-H stretching vibrations within the two aromatic rings.
Aliphatic C-H Stretch: The stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups would be observed in the 2850-2960 cm⁻¹ region.
C=C Aromatic Ring Stretching: Several bands in the 1450-1600 cm⁻¹ region would be indicative of the carbon-carbon stretching vibrations within the aromatic rings.
C-F Stretch: A strong absorption band, characteristic of the C-F stretch, is expected in the range of 1200-1300 cm⁻¹. This is often a prominent feature in the IR spectra of fluorinated aromatic compounds.
C-Cl Stretch: The C-Cl stretching vibration would give rise to a moderate to strong band in the lower frequency region of the IR spectrum, typically between 700 and 800 cm⁻¹.
In the Raman spectrum, the aromatic ring vibrations and the C-H stretching modes are also expected to be prominent, providing complementary information to the IR data.
Conformational Insights from Vibrational Spectra
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful non-destructive method for probing the conformational landscape of molecules. For this compound, the presence of multiple rotatable bonds—specifically the C-N bond between the aniline (B41778) nitrogen and the benzyl group, and the C-C bond between the benzyl group and its methylene bridge—suggests the potential for multiple stable conformers in the gas and liquid phases.
In the absence of direct experimental spectra for this specific compound, theoretical calculations, such as Density Functional Theory (DFT), are invaluable for predicting vibrational frequencies and aiding in spectral assignment. researchgate.netrajpub.com Analogous studies on N-benzylaniline and related derivatives have successfully employed DFT methods to elucidate their structural and vibrational properties. researchgate.netbiointerfaceresearch.com
The vibrational spectrum of this compound can be understood by considering the characteristic frequencies of its constituent functional groups.
Key Expected Vibrational Modes:
N-H Stretching: For secondary amines, the N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding, which can provide clues about intermolecular interactions in condensed phases.
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.
C=C Stretching: The aromatic rings will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching vibrations for aromatic amines are typically found in the 1250-1360 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretching frequency is generally observed in the 600-800 cm⁻¹ region.
C-F Stretching: The C-F stretching vibration is expected to be strong and typically appears in the 1000-1400 cm⁻¹ range.
By comparing experimental spectra (when available) with theoretically predicted frequencies for different stable conformers, it is possible to deduce the predominant conformation in a given state. researchgate.netresearchgate.net Furthermore, variations in spectral features with changes in solvent or temperature can provide dynamic information about the conformational equilibrium.
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |
| N-H Stretch | 3300 - 3500 | Sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Multiple bands expected due to two different aromatic rings. |
| Aliphatic C-H Stretch | 2850 - 2980 | From -CH₃ and -CH₂- groups. |
| Aromatic C=C Stretch | 1450 - 1600 | Characteristic of the phenyl and fluorobenzyl rings. |
| C-N Stretch | 1250 - 1360 | |
| C-F Stretch | 1000 - 1400 | Expected to be a strong absorption. |
| C-Cl Stretch | 600 - 800 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis
High-resolution mass spectrometry is an essential tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.
Electron ionization is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum provides a "fingerprint" of the molecule, with fragment ions revealing its structural motifs.
For this compound (exact mass to be determined by HRMS), the molecular ion (M⁺˙) is expected to be observed. The fragmentation pathways are likely to be dominated by cleavages at the weakest bonds and the formation of stable carbocations and radicals.
Plausible Fragmentation Pathways:
Benzylic Cleavage: The most favorable cleavage is expected at the benzylic position (the C-N bond between the nitrogen and the methylene group), leading to the formation of a stable 2-fluorobenzyl cation (m/z 109) or a 3-chloro-2-methylanilino radical. The 2-fluorobenzyl cation is a common fragment in the mass spectra of N-(2-fluorobenzyl) substituted compounds.
Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom within the aniline moiety could lead to the loss of the methyl group.
Loss of Halogens: The loss of chlorine and fluorine atoms or related neutral species (e.g., HCl) from the molecular ion or fragment ions can also be anticipated.
Rearrangements: McLafferty-type rearrangements are possible if the side chain contains gamma-hydrogens, though less likely in this specific structure.
Interactive Data Table: Predicted EI-MS Fragments
| Fragment Ion | Predicted m/z | Plausible Origin |
| [C₇H₆F]⁺ (2-fluorobenzyl cation) | 109 | Benzylic cleavage. |
| [M - CH₃]⁺ | M - 15 | Loss of the methyl group from the aniline ring. |
| [M - Cl]⁺ | M - 35/37 | Loss of a chlorine atom. |
| [M - F]⁺ | M - 19 | Loss of a fluorine atom. |
| [C₆H₄ClCH₃NH]⁺ | 140 | Cleavage of the N-CH₂ bond. |
Electrospray ionization is a soft ionization technique that typically results in minimal fragmentation. It is particularly useful for confirming the molecular weight of a compound by observing the protonated molecule, [M+H]⁺, or other adducts (e.g., [M+Na]⁺). For this compound, ESI-MS in positive ion mode would be expected to yield a prominent peak corresponding to its protonated form, allowing for accurate mass determination and confirmation of its elemental composition when coupled with a high-resolution mass analyzer. This technique is less informative for structural elucidation through fragmentation compared to EI-MS, but excels at providing the molecular formula. researchgate.net
X-ray Crystallography for Solid-State Structure and Conformational Analysis
As of the latest available data, a crystal structure for this compound has not been reported in crystallographic databases. However, should a suitable single crystal be grown, X-ray crystallography would provide unambiguous determination of its solid-state structure.
This technique would reveal precise bond lengths, bond angles, and torsion angles, offering a definitive view of the molecule's conformation in the crystalline state. Furthermore, the packing of molecules in the crystal lattice would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonds (involving the N-H group), halogen bonds (involving the chlorine and fluorine atoms), and π-π stacking interactions between the aromatic rings. Analysis of crystal structures of analogous N-benzylaniline derivatives can provide insights into the likely packing motifs and dominant intermolecular forces. nih.gov For instance, the crystal structure of N,N-dibenzylaniline reveals details about the spatial arrangement of the benzyl and phenyl groups around the nitrogen atom. nih.gov In the absence of experimental data, computational modeling can be used to predict the likely low-energy conformations and potential intermolecular interaction sites.
Computational Chemistry and Theoretical Investigations of 3 Chloro N 2 Fluorobenzyl 2 Methylaniline
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT studies can provide valuable information about a molecule's geometry, electronic properties, and reactivity.
Optimization of Molecular Geometry and Conformational Preference
A crucial first step in any computational study is the optimization of the molecule's three-dimensional structure to find its most stable arrangement of atoms, known as the ground-state geometry. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For a flexible molecule like 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline, which has several rotatable bonds, this would also involve a conformational analysis to identify the most stable conformer(s). However, no specific studies detailing the optimized bond lengths, bond angles, and dihedral angles for this compound have been published.
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energy
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, the band gap, is a key indicator of chemical reactivity and kinetic stability. A smaller band gap generally implies higher reactivity. Without specific DFT calculations for this compound, the energies of these orbitals and the resulting band gap remain undetermined.
Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. The generation of an MEP map for this compound would require dedicated computational analysis, which has not been reported.
Natural Bond Orbital (NBO) Analysis for Stability and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density, which are important for understanding molecular stability. NBO analysis can quantify the interactions between filled and empty orbitals, offering insights into the electronic stabilization of the molecule. Specific NBO analysis data for this compound is not available.
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be employed to explore its conformational landscape more extensively than static DFT calculations. Furthermore, these simulations can model the effects of different solvents on the molecule's structure and dynamics, providing a more realistic picture of its behavior in solution. There are currently no published MD simulation studies for this compound.
Quantitative Structure-Property Relationships (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models are built using a set of known compounds and their properties to predict the properties of new or untested molecules. For a QSPR model to be developed for properties related to this compound, a significant amount of experimental and computational data for a series of related compounds would be necessary. Such specific QSPR studies are not found in the current body of scientific literature.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) using Quantum Chemical Methods
Quantum chemical calculations have become an indispensable tool in modern chemistry, offering profound insights into the electronic and structural properties of molecules. These theoretical methods allow for the prediction of various spectroscopic parameters, which can be used to complement and interpret experimental data. For this compound, methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are employed to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational approaches enable a detailed understanding of the molecule's characteristics at the atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating molecular structure. Quantum chemical methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov The standard approach involves optimizing the molecular geometry of the compound and then performing a Gauge-Including Atomic Orbital (GIAO) calculation. nih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results that correlate well with experimental findings. researchgate.net While specific computational studies for this compound are not prevalent in the literature, the following table illustrates the type of data that would be generated from such a theoretical investigation. The predicted chemical shifts provide valuable information for assigning the signals in an experimental spectrum to specific atoms within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and represents typical output from a DFT/GIAO calculation.)
| Atom | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|
| C1 | ¹³C | 145.2 |
| C2 | ¹³C | 125.8 |
| C3 | ¹³C | 134.1 |
| C4 | ¹³C | 128.9 |
| C5 | ¹³C | 127.5 |
| C6 | ¹³C | 130.4 |
| C-Methyl | ¹³C | 18.3 |
| C-Benzyl (CH₂) | ¹³C | 48.1 |
| C-Benzyl (1') | ¹³C | 127.6 |
| C-Benzyl (2') | ¹³C | 161.5 (JCF) |
| H-N | ¹H | 4.95 |
| H-Methyl | ¹H | 2.25 |
| H-Benzyl (CH₂) | ¹H | 4.30 |
| H-Aromatic | ¹H | 6.8 - 7.4 |
Infrared (IR) Spectroscopy
Theoretical IR spectroscopy, computed via methods like DFT, is used to predict the vibrational frequencies of a molecule. dergipark.org.tr After geometric optimization, a frequency calculation is performed, which yields a set of vibrational modes and their corresponding intensities. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To correct for this, the computed frequencies are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net
Each calculated frequency can be assigned to a specific type of molecular vibration, such as stretching, bending, or rocking of chemical bonds. dergipark.org.tr This information is critical for interpreting experimental IR spectra and identifying characteristic functional groups. For this compound, key vibrational modes would include the N-H stretch, aromatic C-H stretches, C-N stretch, C-Cl stretch, and C-F stretch.
Table 2: Predicted IR Vibrational Frequencies for this compound (Note: The following data is illustrative. Frequencies are often scaled to better match experimental results.)
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|---|
| 3450 | 3312 | N-H Stretch |
| 3080 | 2957 | Aromatic C-H Stretch |
| 2980 | 2861 | Aliphatic C-H Stretch (CH₃) |
| 1610 | 1546 | Aromatic C=C Stretch |
| 1520 | 1459 | N-H Bend |
| 1315 | 1262 | C-N Stretch |
| 1250 | 1200 | C-F Stretch |
| 750 | 720 | C-Cl Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). growingscience.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax), the oscillator strengths (which are related to the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO→LUMO). growingscience.comnih.gov
These calculations are often performed considering the solvent effect, as the polarity of the solvent can influence the electronic transitions. nih.gov For this compound, the predicted UV-Vis spectrum would reveal transitions primarily associated with π→π* and n→π* electronic excitations within the aromatic rings and involving the nitrogen lone pair. Comparing the calculated λmax values with experimental data helps in understanding the electronic structure and chromophores within the molecule.
Table 3: Predicted UV-Vis Absorption Parameters for this compound (Note: The following data is illustrative and represents typical output from a TD-DFT calculation in a solvent like ethanol.)
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|
| 310 | 0.085 | HOMO → LUMO (π→π) |
| 275 | 0.210 | HOMO-1 → LUMO (π→π) |
| 240 | 0.450 | HOMO → LUMO+1 (π→π*) |
Chemical Reactivity and Transformation Pathways of 3 Chloro N 2 Fluorobenzyl 2 Methylaniline
Aromatic Electrophilic and Nucleophilic Substitution Reactions on Both Aromatic Rings
The two aromatic rings in the molecule exhibit different reactivities towards substitution reactions due to the distinct electronic effects of their respective substituents.
Aniline (B41778) Ring (3-Chloro-2-methyl substituted): This ring is polysubstituted, and its reactivity towards electrophilic aromatic substitution (EAS) is a composite of the directing effects of the amine, methyl, and chloro groups. libretexts.org
-NH-CH₂-Ar (Amine group): The nitrogen atom is a powerful activating group due to its ability to donate its lone pair of electrons into the ring via resonance. It is a strong ortho, para-director. libretexts.orglibretexts.org
-CH₃ (Methyl group): This is a weakly activating group through an inductive effect and hyperconjugation. It is also an ortho, para-director. libretexts.org
-Cl (Chloro group): Halogens are a unique class. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair through resonance. libretexts.org
Benzyl (B1604629) Ring (2-Fluoro substituted): This ring is generally less reactive towards EAS than the aniline ring.
-F (Fluoro group): Like chlorine, fluorine is a deactivating, ortho, para-director. libretexts.org
-CH₂-NH-Ar (Alkylamine group): The connection to the benzene (B151609) ring is through a methylene (B1212753) (-CH₂-) bridge. As an alkyl group, it has a weak activating, ortho, para-directing effect.
Nucleophilic Aromatic Substitution (NAS): NAS reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halogen). masterorganicchemistry.comnih.gov Neither ring in 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline is strongly activated for NAS. However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, substitution of the chloro or fluoro atoms might be possible. acs.org The reactivity order for halogens in NAS is typically F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com
| Ring | Substituent | Effect on EAS | Directing Influence | Predicted Substitution Site (EAS) |
| Aniline | -NH-R | Strongly Activating | ortho, para | C4 |
| Aniline | -CH₃ | Weakly Activating | ortho, para | C4 |
| Aniline | -Cl | Deactivating | ortho, para | C4 |
| Benzyl | -F | Deactivating | ortho, para | Less reactive |
| Benzyl | -CH₂-R | Weakly Activating | ortho, para | Less reactive |
Transformations Involving the Halogen (Chlorine and Fluorine) Atoms
The carbon-halogen bonds offer sites for further functionalization, primarily through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
As mentioned, direct nucleophilic aromatic substitution of the chlorine or fluorine atoms is challenging without strong activation but can be achieved under specific conditions. researchgate.net A more common and versatile method for modifying these positions is through transition-metal catalysis. The C-Cl bond, in particular, can serve as a handle in various cross-coupling reactions. For example, in a Suzuki coupling, the chloro-substituted ring could be coupled with a boronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond. Similarly, Buchwald-Hartwig amination could replace the chlorine with a different amine, and Heck or Sonogashira couplings could also be employed to introduce new functionalities. The C-F bond is generally less reactive in these cross-coupling reactions and often requires specialized catalysts and conditions for activation.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Aryl Halide
The chlorine atom on the 2-methylaniline ring serves as a handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than their bromide and iodide counterparts, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine (B1218219) ligands, have enabled their efficient use in these transformations.
Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl chloride of this compound with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond. This is a powerful method for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the chlorine-bearing carbon. nih.govunimib.it The reaction typically requires a palladium catalyst, a base, and a suitable solvent. For an unactivated aryl chloride like the one in the title compound, a catalyst system such as Pd(OAc)₂ with a ligand like SPhos or XPhos would likely be effective. nih.gov
Heck Reaction: The Heck reaction could be employed to couple the aryl chloride with an alkene, forming a new substituted alkene. nih.govresearchgate.net This transformation is valuable for extending carbon chains and creating complex unsaturated systems. Nickel-catalyzed Heck-type reactions have also emerged as a powerful alternative for couplings involving benzyl chlorides and could potentially be adapted for aryl chlorides, offering different reactivity and selectivity profiles. nih.govorganic-chemistry.orgmit.edumit.edu
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction pairs the aryl chloride with a terminal alkyne, utilizing a dual-catalyst system of palladium and copper(I). organic-chemistry.org This method is fundamental for the synthesis of arylalkynes, which are versatile intermediates for pharmaceuticals, natural products, and materials. libretexts.org
Table 1: Representative Cross-Coupling Reactions at the Aryl Halide Position
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(OAc)₂, SPhos, K₃PO₄ | N-(2-fluorobenzyl)-2-methyl-3-(R)-aniline |
| Heck | R-CH=CH₂ | Pd(OAc)₂, P(o-tol)₃, Et₃N | N-(2-fluorobenzyl)-2-methyl-3-(R-CH=CH)-aniline |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | N-(2-fluorobenzyl)-2-methyl-3-(R-C≡C)-aniline |
Nucleophilic Aromatic Substitution (SNAr) on Fluorine-Substituted Ring
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. youtube.com For an SNAr reaction to proceed efficiently, two main conditions must be met: the ring must be activated by strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group, and the leaving group must be sufficiently electronegative to facilitate the initial nucleophilic attack. nih.gov
In the case of this compound, the potential site for SNAr is the fluorine-substituted benzyl ring. However, this ring lacks the necessary activation. The fluorine atom is not positioned ortho or para to any strong electron-withdrawing groups. Fluorine itself, while highly electronegative, is typically a poor leaving group in SNAr unless the ring is strongly activated, due to the strength of the C-F bond. youtube.com Consequently, subjecting this compound to common nucleophiles (e.g., alkoxides, amines) under standard SNAr conditions is not expected to result in the substitution of the fluorine atom. The reaction would require exceptionally harsh conditions, which would likely lead to decomposition or other side reactions.
Table 2: Feasibility of Nucleophilic Aromatic Substitution (SNAr)
| Reaction Site | Leaving Group | Ring Activation | Expected Outcome | Rationale |
| 2-fluorobenzyl ring | F | None | No reaction under standard conditions | The aromatic ring is not activated by electron-withdrawing groups ortho/para to the fluorine atom, making the addition-elimination mechanism energetically unfavorable. nih.govyoutube.com |
Cyclization and Heterocyclic Annulation Reactions involving the Compound as a Synthon
The structural framework of this compound makes it a valuable synthon for the construction of nitrogen-containing heterocyclic systems. Intramolecular cyclization reactions can be designed to form new rings by creating a bond between the two aromatic moieties or by involving the benzylic carbon.
One potential pathway is an intramolecular electrophilic aromatic substitution, such as a Friedel-Crafts-type cyclization. Under acidic conditions (e.g., polyphosphoric acid, Lewis acids), the 2-fluorobenzyl ring could potentially act as an electrophile, attacking the electron-rich 3-chloro-2-methylaniline (B42847) ring to form a dihydrophenanthridine derivative. The success of such a reaction would depend on the relative activation and steric hindrance of the possible cyclization sites on the aniline ring.
Alternatively, radical cyclization presents another route. beilstein-journals.org By generating a radical on the aniline ring (for instance, via diazotization followed by reduction), an intramolecular addition to the fluorobenzyl ring could occur, leading to fused heterocyclic structures. The specific conditions and reagents would determine the feasibility and outcome of these transformations. Such strategies are pivotal in synthesizing complex polyheterocyclic compounds with potential biological activity. nih.govnih.gov
Table 3: Potential Cyclization and Annulation Reactions
| Reaction Type | Reagents/Conditions | Potential Heterocyclic Product |
| Friedel-Crafts Cyclization | PPA or AlCl₃ | Dihydrophenanthridine derivative |
| Radical Cyclization | AIBN, Bu₃SnH | Fused tetracyclic system |
| Pictet-Spengler Reaction | (Requires aldehyde on benzyl ring) | Tetrahydro-β-carboline analogue |
Oxidation and Reduction Chemistry of the Compound
The oxidation and reduction chemistry of this compound centers on the secondary amine and the aromatic rings. The specific outcome of these reactions is highly dependent on the reagents and conditions employed.
Oxidation: The secondary amine is a primary site for oxidation. Mild oxidizing agents may lead to the formation of an N-oxide, while stronger conditions could result in more complex transformations. For instance, oxidation of N-benzylanilines can yield benzylideneanilines (imines) through a mechanism involving attack at both the nitrogen and the benzylic proton. rsc.org Studies on the microsomal metabolism of N-benzylanilines have shown that oxidation can lead to N-debenzylation, N-oxidation to form nitrones or N-hydroxy derivatives, and even ring hydroxylation. tandfonline.comnih.govnih.gov The presence of substituents on both rings, as in the title compound, would influence the regioselectivity and rate of these oxidative pathways.
Reduction: The reduction of this compound would primarily target the aromatic rings under forcing conditions. Catalytic hydrogenation using catalysts like platinum or rhodium at high pressures and temperatures could reduce one or both of the aromatic rings to their corresponding cycloalkane derivatives. A milder and more selective reduction is the Birch reduction, which uses sodium or lithium in liquid ammonia (B1221849) with an alcohol, to partially reduce one of the aromatic rings to a dihydro-derivative. Another important reductive pathway is hydrogenolysis, which could cleave the C-N bond at the benzylic position, yielding 3-chloro-2-methylaniline and 2-fluorotoluene. This reaction is typically performed with a palladium catalyst under a hydrogen atmosphere.
Table 4: Potential Oxidation and Reduction Pathways
| Reaction Type | Reagents/Conditions | Affected Moiety | Potential Product(s) |
| Oxidation | t-BuOCl, NaOMe/MeOH | Secondary Amine / Benzylic CH₂ | N-(2-fluorobenzylidene)-3-chloro-2-methylaniline |
| Hydrogenolysis | H₂, Pd/C | Benzylic C-N bond | 3-chloro-2-methylaniline and 2-fluorotoluene |
| Catalytic Hydrogenation | H₂, PtO₂ (High Pressure) | Aromatic Rings | N-(2-fluorocyclohexylmethyl)-3-chloro-2-methylcyclohexylamine |
| Birch Reduction | Na, NH₃, EtOH | Aromatic Ring(s) | Dihydro-aromatic derivative(s) |
Academic and Industrial Applications of 3 Chloro N 2 Fluorobenzyl 2 Methylaniline and Its Derivatives
As a Building Block in Complex Organic Synthesis (excluding drug synthesis)
While direct, publicly available research on the use of 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline as a building block in complex organic synthesis outside of drug discovery is limited, the inherent reactivity of its structural motifs—a substituted aniline (B41778)—suggests its potential in various synthetic transformations. The secondary amine functionality, for instance, is amenable to a wide array of chemical reactions, including N-alkylation, N-acylation, and participation in coupling reactions.
The aromatic rings, substituted with chlorine, fluorine, and methyl groups, offer multiple sites for electrophilic and nucleophilic aromatic substitution reactions. These features make it a plausible, though not widely documented, precursor for the synthesis of more complex, non-pharmaceutical molecules. Its structural complexity could be leveraged to introduce specific steric and electronic properties into a target molecule, influencing its physical and chemical characteristics.
Role in Catalysis and Ligand Design
The application of this compound and its derivatives in catalysis and ligand design is an area of potential, though not extensively explored, interest. The nitrogen atom in the aniline moiety possesses a lone pair of electrons, making it a potential coordination site for metal ions. This characteristic allows for the design of novel ligands for metal coordination complexes.
By modifying the basic structure of this compound, it is conceivable to synthesize bidentate or polydentate ligands. For example, the introduction of other donor atoms, such as phosphorus or oxygen, onto the aromatic rings or the benzyl (B1604629) group could lead to the formation of chelating ligands. These ligands could then be used to create metal complexes with specific catalytic activities, potentially for applications in cross-coupling reactions, hydrogenations, or polymerizations. The steric bulk and electronic properties imparted by the chloro, fluoro, and methyl substituents could be used to fine-tune the catalytic activity and selectivity of the resulting metal complexes.
Applications in Material Science, including Polymers and Coatings
Aniline and its derivatives are known precursors to polyaniline, a class of conducting polymers. While the specific substitutions on this compound might influence its polymerization potential and the properties of the resulting polymer, it could theoretically be explored as a monomer or co-monomer. The presence of halogen atoms could also enhance flame retardant properties in materials. Furthermore, the compound's structure could be incorporated into specialty polymers or coatings to modify their surface properties, thermal stability, or refractive index.
Intermediate in Agrochemicals and Specialty Chemicals
The most documented application related to the core structure of this compound lies in its role as an intermediate, or more accurately, the role of its precursor, 3-chloro-2-methylaniline (B42847), in the production of agrochemicals and specialty chemicals. guidechem.comnih.govchemicalbook.com
3-Chloro-2-methylaniline is a key intermediate in the synthesis of the herbicide quinclorac (B55369). guidechem.com Quinclorac is a selective herbicide used to control grass weeds, particularly in rice cultivation. The synthesis of quinclorac from 3-chloro-2-methylaniline underscores the importance of this chemical family in the agrochemical industry.
Furthermore, 3-chloro-2-methylaniline serves as an important intermediate in the manufacture of various dyes and pigments. guidechem.com It is used to produce a range of colors, particularly reds, for dyeing textiles such as cotton, silk, and nylon. guidechem.com The chemical structure of the aniline allows it to be diazotized and coupled with other aromatic compounds to form azo dyes, which constitute a large and commercially significant class of colorants.
Analytical Methodologies for the Quantification and Detection of 3 Chloro N 2 Fluorobenzyl 2 Methylaniline
Chromatographic Techniques
Chromatography is the cornerstone for separating and quantifying 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline from its starting materials, intermediates, and potential degradation products.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method would be the most common approach. Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation and sensitivity.
Key parameters for a hypothetical HPLC method are outlined below:
| Parameter | Typical Condition | Purpose |
| Stationary Phase | C18 or C8 silica-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides a non-polar surface for interaction with the analyte. |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (ACN) and water. | Elutes the compound from the column. A gradient can improve peak shape and resolution. |
| Buffer/Additive | Formic acid or phosphoric acid (e.g., 0.1% v/v) | Controls the pH of the mobile phase to ensure consistent ionization state and improve peak symmetry. |
| Flow Rate | 1.0 mL/min | Determines the speed of the separation and influences resolution. |
| Column Temperature | 25-40 °C | Affects viscosity and retention time, can improve peak shape. |
| Detector | UV-Vis Detector (set at a wavelength of maximum absorbance, e.g., 254 nm) | Quantifies the analyte based on its light absorption. |
| Injection Volume | 5-20 µL | The amount of sample introduced into the system. |
This method would be scalable for preparative separations to isolate impurities for further characterization.
Gas Chromatography (GC) for Volatile Samples
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC could be employed to analyze volatile impurities or starting materials used in its synthesis, such as 3-chloro-2-methylaniline (B42847). A patent for the synthesis of 3-chloro-2-methylaniline outlines a GC method for purity analysis, which could serve as a basis for developing a method for related compounds.
A hypothetical GC method would involve the following parameters:
| Parameter | Typical Condition |
| Column | Fused silica (B1680970) capillary column (e.g., SE-54) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |
| Carrier Gas | Helium or Nitrogen |
| Temperature Program | A gradient from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) |
Spectroscopic Analytical Methods (e.g., UV-Vis Spectroscopy)
Spectroscopic methods are essential for the structural confirmation and quantification of this compound. UV-Visible (UV-Vis) spectroscopy can be used for quantitative analysis by measuring the absorbance of a solution at a specific wavelength. The compound is expected to exhibit characteristic absorbance maxima in the UV region due to its aromatic rings. A full spectral scan would be performed to determine the wavelength of maximum absorbance (λmax), which would then be used for quantification in conjunction with a calibration curve.
Method Development for Purity Analysis and Impurity Profiling
Ensuring the purity of this compound is critical. The HPLC method described in section 7.1.1 would be the foundation for purity analysis. Method development would focus on achieving baseline separation of the main compound peak from all potential impurities. These impurities could include unreacted starting materials (e.g., 3-chloro-2-methylaniline and 2-fluorobenzaldehyde), by-products from side reactions, or degradation products.
Impurity profiling involves the detection, identification, and quantification of these impurities. A combination of HPLC with a high-resolution detector like a mass spectrometer (LC-MS) would be the definitive technique for identifying unknown impurities based on their mass-to-charge ratio and fragmentation patterns.
The development of a comprehensive analytical package, including robust chromatographic and spectroscopic methods, is a prerequisite for the consistent production and use of high-purity this compound.
Future Research Directions and Perspectives for 3 Chloro N 2 Fluorobenzyl 2 Methylaniline
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of N-alkylated anilines, such as 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline, is a cornerstone of organic chemistry. Future research should prioritize the development of more sustainable and efficient synthetic methods beyond classical approaches that often rely on hazardous alkyl halides.
One promising direction is the catalytic N-alkylation of 3-chloro-2-methylaniline (B42847) with 2-fluorobenzyl alcohol. This "borrowing hydrogen" or "hydrogen autotransfer" methodology uses alcohols as alkylating agents, with water as the only byproduct, aligning with the principles of green chemistry. rsc.org Research could focus on developing catalysts based on earth-abundant, non-precious metals like nickel, cobalt, or manganese, which offer a cost-effective and less toxic alternative to noble metal catalysts. rsc.orgresearchgate.net The use of well-defined N-heterocyclic carbene (NHC) complexes of iridium or ruthenium could also be explored for high efficiency and selectivity under solvent-free conditions. nih.gov
Furthermore, photocatalysis represents a frontier in sustainable synthesis. researchgate.net Future studies could investigate visible-light-mediated N-benzylation using novel photocatalysts, such as copper and lanthanum-doped titanium dioxide (TiO2), which can operate under mild, ambient conditions. researchgate.net Gold(III)-catalyzed hydroamination in water presents another environmentally benign pathway, potentially furnishing the target compound in an atom-economic process without the need for additives. thieme.de
A comparative analysis of potential sustainable synthetic routes is presented below.
| Method | Catalyst Type | Advantages | Research Focus |
| Hydrogen Autotransfer | Earth-abundant metals (Ni, Co, Mn) rsc.orgresearchgate.net | Green (water byproduct), cost-effective | Catalyst design, reaction optimization |
| Catalytic N-Alkylation | NHC-Ir(III) or NHC-Ru(II) complexes nih.gov | High efficiency, solvent-free potential | Ligand design, mechanistic studies |
| Photocatalysis | Semiconductor nanomaterials (e.g., doped TiO2) researchgate.net | Uses visible light, mild conditions | Catalyst development, quantum yield improvement |
| Aqueous Synthesis | Gold(III) salts thieme.de | Atom-economic, no additives, aqueous medium | Substrate scope, catalyst stability |
Advanced Mechanistic Studies of its Transformations
The unique combination of chloro, fluoro, and methyl substituents on the this compound framework suggests a rich landscape for mechanistic exploration. Future research should delve into the kinetics and mechanisms of its key transformations.
One area of interest is its oxidation. Studies on similar N-benzylanilines show they can be oxidized to form imides or benzylideneanilines. nih.govrsc.org Mechanistic investigations could elucidate the role of the substituents in influencing reaction pathways, whether through radical intermediates or cyclic transition states. nih.govrsc.org For instance, metal-free, visible-light-mediated aerobic oxidation could be explored, with quenching experiments and Stern-Volmer analysis used to confirm the operative quenching mechanism. nih.gov
Another critical transformation is N-debenzylation, a common metabolic pathway and a useful synthetic deprotection strategy. nih.govresearchgate.net Mechanistic studies could compare different debenzylation methods, such as base-promoted oxidation (e.g., KOtBu/DMSO/O2) or reactions with halogenating agents like N-iodosuccinimide (NIS). researchgate.netox.ac.uk Understanding how the electronic properties of the substituted aniline (B41778) and benzyl (B1604629) rings affect the stability of intermediates is crucial.
The compound's potential participation in cycloaddition reactions, such as the Povarov reaction to form tetrahydroquinolines, also warrants investigation. nih.gov Mechanistic studies could explore how Lewis acid activation of the N-O bond in a corresponding N-oxide derivative could lead to an iminium ion, which then undergoes aza-Diels-Alder cyclization. nih.gov
Development of New Non-Biological Applications
While many aniline derivatives find use in pharmaceuticals, the directive to explore non-biological applications opens avenues in materials science and synthetic chemistry. The specific substitution pattern of this compound makes it an interesting precursor for novel functional molecules.
Future research could focus on using this compound as a building block for advanced materials. The presence of fluorine can impart unique properties such as increased lipophilicity and metabolic stability, which are valuable in designing agrochemicals or materials with specific physical properties. nih.gov The compound could serve as an intermediate in the synthesis of fluorinated heterocyclic compounds, which are of interest in fields ranging from organic electronics to specialty polymers.
It could also be explored as a precursor for novel dyes or pigments. The core structure is related to intermediates used in the dye industry, and the specific substituents could be used to tune the chromophoric properties, leading to new colorants with enhanced stability or unique spectral characteristics.
Furthermore, its role as a ligand in organometallic chemistry could be investigated. The nitrogen atom can coordinate to metal centers, and the electronic properties, tuned by the halogen and methyl groups, could influence the catalytic activity of resulting metal complexes.
Environmental Chemistry and Degradation Studies
The environmental fate of halogenated aromatic compounds is a significant concern. mdpi.com Future research must assess the environmental persistence and potential degradation pathways of this compound.
Studies should investigate its biodegradability by soil and water microorganisms. Research on chlorinated anilines has shown that biodegradation can be slow and is influenced by factors like concentration and the presence of other compounds. besjournal.comnih.gov The degradation pathway likely involves initial enzymatic attack. Based on studies of similar compounds, this could proceed via dioxygenase-mediated hydroxylation of one of the aromatic rings, leading to catechols. nih.gov The cleavage of these catechol intermediates (either ortho or meta) would be a critical step. nih.gov
The fate of the fluorine and chlorine substituents is of particular interest. Dehalogenation is a key step in the mineralization of such compounds. nih.gov Research should aim to identify the specific enzymes and microbial strains capable of degrading this molecule and to characterize the metabolic intermediates and final breakdown products. The potential for the formation of persistent or toxic metabolites must be carefully evaluated. mdpi.com
The compound's ecotoxicity should also be assessed. Chloroanilines are known to be toxic to aquatic organisms. mdpi.com Therefore, ecotoxicological studies on representative aquatic species would be necessary to understand the potential environmental risk associated with its release.
A summary of proposed environmental studies is provided below.
| Research Area | Objective | Key Methodologies |
| Biodegradation | Identify microbial degradation pathways and rates. | Enrichment cultures, metabolic pathway analysis (LC-MS, GC-MS). |
| Metabolite Identification | Characterize intermediate and final breakdown products. | High-resolution mass spectrometry, NMR spectroscopy. |
| Dehalogenation Mechanisms | Investigate enzymatic processes for C-Cl and C-F bond cleavage. | Enzyme assays, genetic analysis of microbial strains. |
| Ecotoxicology | Assess toxicity to aquatic organisms. | Standardized toxicity tests (e.g., on algae, daphnia, fish). |
Q & A
Q. What are the established synthetic routes for 3-Chloro-N-(2-fluorobenzyl)-2-methylaniline, and what key reaction conditions are required?
The synthesis typically involves multi-step reactions starting from precursors like 3-chloro-2-methylaniline and 2-fluorobenzyl halides. A validated method includes nucleophilic substitution under controlled temperatures (e.g., 30°C) using sodium polysulfide and ammonium bromide as reagents. For example, 6-chloro-2-nitrotoluene can be reduced to 3-chloro-2-methylaniline, followed by N-alkylation with 2-fluorobenzyl bromide in a polar solvent like ethanol . Reaction monitoring via TLC or GC-MS is critical to ensure intermediate purity.
Q. What analytical techniques are recommended to confirm the structural integrity and purity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. HRMS provides exact mass confirmation (e.g., molecular ion [M+H]⁺ at m/z 264.08), while ¹H NMR identifies substituents: aromatic protons appear as multiplets (δ 6.8–7.4 ppm), and the benzyl-CH₂ group resonates as a singlet (δ 4.3 ppm). Purity (>97%) is validated via reverse-phase HPLC using a C18 column with acetonitrile/water gradients .
Advanced Research Questions
Q. How do microbial degradation pathways differ for chlorinated aniline derivatives, and what factors influence metabolite accumulation?
Rhodococcus rhodochrous strain CTM co-metabolizes 3-chloro-2-methylaniline in the presence of ethanol. Degradation proceeds via meta-cleavage of 3-methylcatechol, but only ~10% of 3-chloro-2-methylaniline undergoes this pathway due to chlorine steric hindrance. The chlorinated meta-cleavage product accumulates as a dead-end metabolite, contrasting with 4-chloro-2-methylaniline, which exclusively follows ortho-cleavage. Enzyme assays confirm inducible catechol 1,2- and 2,3-dioxygenases, with mutant strains lacking 2,3-dioxygenase shifting entirely to ortho-cleavage .
Q. How can structural modifications to the fluorobenzyl or chloro-methyl groups impact biological activity?
Substituent positioning alters electronic and steric effects. For example, replacing the 2-fluorobenzyl group with a 3-chlorobenzyl moiety (as in MurA enzyme inhibitors) increases antibacterial potency by enhancing hydrophobic interactions with enzyme active sites. Conversely, removing the methyl group reduces steric shielding, leading to faster metabolic degradation . Docking studies suggest the 2-fluoro group improves binding affinity to aromatic pockets in bacterial enzymes by 15–20% compared to non-fluorinated analogues .
Q. How should researchers address conflicting data on degradation pathways observed in microbial studies?
Contradictions (e.g., meta- vs. ortho-cleavage dominance) arise from substrate specificity and microbial strain evolution. To resolve this:
- Comparative assays : Test multiple strains (e.g., wild-type CTM vs. mutant CTM2) under identical conditions.
- Metabolite tracking : Use LC-MS/MS to quantify intermediates like 3-chloro-2-methylcatechol.
- Enzyme profiling : Measure catechol dioxygenase activities via spectrophotometric assays (e.g., absorbance at 260 nm for meta-cleavage products) .
Q. What computational and crystallographic tools are used to study this compound’s interactions with biological targets?
X-ray crystallography of derivatives (e.g., (Z)-3-Chloro-N-[(Z)-3-(3-chloro-2-methylphenylimino)butan-2-ylidene]-2-methylaniline) reveals planar aromatic systems and dihedral angles (<10°) critical for π-π stacking in enzyme active sites. Density Functional Theory (DFT) calculations optimize geometry for docking studies, while Molecular Dynamics (MD) simulations (e.g., 100 ns runs) assess binding stability in MurA enzyme pockets .
Methodological Guidance
Q. Key Experimental Design Considerations
- Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation of amine intermediates.
- Degradation studies : Include ethanol (0.5% v/v) as a co-substrate to enhance microbial activity .
- Biological assays : Employ positive controls (e.g., fosfomycin for MurA inhibition) and measure IC₅₀ values via microbroth dilution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
